An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine
An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine
Introduction: The 2-Aminomethyl-3-methylindole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this broad class of compounds, the 2-aminomethyl-3-methylindole scaffold represents a specific pharmacophore of significant interest. The strategic placement of a methyl group at the C3 position and an aminomethyl group at the C2 position of the indole ring creates a molecule with distinct electronic and steric properties that can influence its interaction with biological targets. This guide provides a detailed technical overview of a specific member of this family, N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine, offering insights into its synthesis, predicted chemical properties, and potential avenues for research and development. While specific experimental data for this compound is scarce in publicly available literature, this guide will leverage established principles of indole chemistry and data from analogous structures to provide a comprehensive profile for researchers, scientists, and drug development professionals.
Proposed Synthesis of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine
A specific, validated synthesis for N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is not readily found in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established methodologies for the synthesis of 2-aminomethylindoles. The proposed multi-step synthesis starts from commercially available 3-methyl-1H-indole-2-carboxylic acid.
Synthetic Pathway Overview
The proposed synthesis involves a three-step process:
-
Amide Formation: Conversion of the starting carboxylic acid to the corresponding N-methylamide.
-
Reduction of the Amide: Reduction of the N-methylamide to the target secondary amine.
-
Purification and Salt Formation (Optional): Purification of the free base and optional conversion to its hydrochloride salt for improved stability and handling.
Caption: Proposed synthetic pathway for N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine.
Detailed Experimental Protocol
Step 1: Synthesis of N-Methyl-3-methyl-1H-indole-2-carboxamide
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Causality: This step converts the carboxylic acid into an amide, which is a suitable precursor for reduction to the amine. The use of a coupling agent like thionyl chloride or oxalyl chloride activates the carboxylic acid for nucleophilic attack by methylamine.
-
To a stirred solution of 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases and the starting material is consumed (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
Slowly add an aqueous solution of methylamine (40% w/w, 2.0 eq) and stir vigorously for 1 hour at 0 °C, then for 2 hours at room temperature.
-
Dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-methyl-3-methyl-1H-indole-2-carboxamide.
Step 2: Synthesis of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine
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Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to their corresponding amines. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent.
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To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF (15 mL/mmol) under a nitrogen atmosphere, add a solution of N-methyl-3-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF (5 mL/mmol) dropwise at 0 °C.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
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Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine. The crude product may be purified by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing 1% triethylamine to prevent streaking).
Physicochemical and Spectroscopic Characterization
While experimental data is not available, the physicochemical and spectroscopic properties of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine can be predicted based on its structure and data from similar compounds. The hydrochloride salt, with CAS number 1185443-05-3, is commercially available, typically as a solid.[4][5][6]
Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Basis of Prediction |
| Molecular Formula | C₁₁H₁₄N₂ | Confirmed[7] |
| Molecular Weight | 174.24 g/mol | Confirmed[7] |
| Appearance | Likely an oil or low-melting solid (free base); Solid (HCl salt) | Analogy with similar small molecule amines.[4] |
| Boiling Point | > 300 °C (Predicted) | High due to hydrogen bonding and indole core. |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO (free base and HCl salt). The HCl salt is expected to be soluble in water. | Polarity of the molecule and salt form. |
| pKa | ~9-10 (for the secondary amine) | Typical pKa for secondary alkylamines. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | br s | 1H | NH -indole | Deshielded indole N-H proton. |
| ~7.60 | d | 1H | Ar-H | Aromatic proton on the benzene ring, deshielded by proximity to the pyrrole ring. |
| ~7.30 | d | 1H | Ar-H | Aromatic proton. |
| ~7.15 | t | 1H | Ar-H | Aromatic proton. |
| ~7.10 | t | 1H | Ar-H | Aromatic proton. |
| ~3.90 | s | 2H | CH₂ -N | Methylene protons adjacent to the indole ring and the amine. |
| ~2.50 | s | 3H | N-CH₃ | Methyl group on the nitrogen. |
| ~2.35 | s | 3H | Ar-CH₃ | Methyl group on the indole C3 position. |
| ~1.50 | br s | 1H | NH -methyl | Secondary amine proton, may be exchangeable. |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~136.0 | C | Indole C7a |
| ~135.5 | C | Indole C2 |
| ~128.5 | C | Indole C3a |
| ~122.0 | CH | Indole C5 |
| ~120.0 | CH | Indole C6 |
| ~119.5 | CH | Indole C4 |
| ~111.0 | C | Indole C3 |
| ~110.5 | CH | Indole C7 |
| ~45.0 | CH₂ | C H₂-N |
| ~34.0 | CH₃ | N-C H₃ |
| ~9.0 | CH₃ | Ar-C H₃ |
Mass Spectrometry (Predicted)
-
EI-MS: Expected molecular ion (M⁺) peak at m/z = 174. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 159) and cleavage of the aminomethyl side chain.
-
ESI-MS: Expected protonated molecular ion [M+H]⁺ peak at m/z = 175.1233 (calculated for C₁₁H₁₅N₂⁺).[7]
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretch (indole and secondary amine) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| ~1600 | C=C stretch (aromatic) |
| ~1460 | C-H bend (aliphatic) |
Reactivity and Stability Profile
The chemical reactivity of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is governed by the indole nucleus and the secondary aminomethyl side chain.
Caption: Key reactivity sites of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine.
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Basicity and Nucleophilicity: The secondary amine is the most basic and nucleophilic site in the molecule, readily undergoing protonation to form a salt. It will also react with electrophiles such as alkyl halides and acyl chlorides.
-
Indole N-H Reactivity: The indole N-H is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation at the indole nitrogen.
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to decomposition. The compound should be stored under an inert atmosphere and protected from light. The 3-methyl group can be a site of oxidation under certain conditions.[8]
-
Stability: The free base may be less stable than its hydrochloride salt, which is less prone to aerial oxidation. For long-term storage, the hydrochloride salt is recommended.[5]
Potential Research Applications and Biological Activity (Hypothesized)
While no specific biological studies have been reported for N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine, the broader class of indole derivatives is known for a wide range of pharmacological activities.[2][3] This provides a basis for hypothesizing potential applications for this compound as a lead structure in drug discovery.
-
Anticancer Activity: Many indole derivatives are investigated for their anticancer properties, acting through various mechanisms such as tubulin polymerization inhibition and kinase inhibition. The substitution pattern of the target molecule makes it a candidate for screening in cancer cell line assays.[3]
-
Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents.[2] The lipophilicity of the 3-methylindole core combined with the basic amine side chain could impart antimicrobial properties.
-
Neurological Activity: As analogues of tryptamine, many indole derivatives interact with serotonin and other neurotransmitter receptors. This compound could be investigated for its potential effects on the central nervous system.
It is imperative to note that these are hypothesized applications based on the activities of structurally related compounds. Rigorous biological evaluation is required to determine the actual pharmacological profile of N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine.
Conclusion
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine is a member of the promising 2-aminomethyl-3-methylindole class of compounds. While specific experimental data remains limited, this guide has provided a comprehensive overview based on established chemical principles. A plausible synthetic route has been detailed, and its physicochemical and spectroscopic properties have been predicted to aid researchers in its synthesis and characterization. The discussion of its reactivity and potential applications aims to stimulate further investigation into this and related indole derivatives. As a readily accessible scaffold (via its hydrochloride salt), it represents a valuable building block for medicinal chemistry and drug discovery programs.
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